molecular formula C19H21ClN2O2 B5881106 2-(4-chlorophenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide

2-(4-chlorophenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide

Cat. No. B5881106
M. Wt: 344.8 g/mol
InChI Key: OTLPFTROIJAIAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide, a closely related compound, involves the reaction of 4-chlorophenol with N-phenyl dichloroacetamide, prepared from dichloroacetyl chloride and aniline in tetrahydrofuran (THF) as the solvent, in the presence of anhydrous potassium carbonate. The process optimization resulted in a reaction temperature of 80°C, a reaction time of 4 hours, and a specific reagent ratio, achieving a 75% yield. The structure was confirmed through IR, 1HNMR, and elemental analysis (Tao Jian-wei, 2009).

Molecular Structure Analysis

Crystal structures of related acetamide derivatives provide insight into molecular interactions, such as hydrogen bonding and arene interactions, which are crucial for understanding the compound's properties. For example, 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and its analogs demonstrate complex hydrogen bonding patterns, contributing to their solid-state arrangement and potentially influencing their biological activities (B. Narayana et al., 2016).

Chemical Reactions and Properties

The compound's chemical reactivity and interactions with biological molecules can be inferred from studies on related structures. For instance, acetamide derivatives have been evaluated for their antimicrobial and anticancer activities, indicating that modifications on the acetamide moiety can significantly impact biological efficacy (S. Mehta et al., 2019).

Physical Properties Analysis

Physical properties, such as solubility and crystal structure, play a critical role in the compound's pharmacological profile. Studies on similar compounds have revealed solvatochromic effects, indicating interactions with various solvents that could affect the compound's delivery and efficacy in biological systems (P. Jansukra et al., 2021).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including reactivity, stability, and interactions with other chemical entities, are essential for understanding their potential as pharmacological agents. Research on these compounds has focused on their synthesis, structure-activity relationships, and molecular docking to predict interactions with biological targets (G. Costello et al., 1991).

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, precautions to be taken while handling it, etc .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-piperidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-15-8-10-16(11-9-15)24-14-19(23)21-17-6-2-3-7-18(17)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLPFTROIJAIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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